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Compound of Interest

Compound Name: BMS-817399

Cat. No.: B606257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability characteristics

of BMS-817399, a selective and orally bioavailable antagonist of the C-C chemokine receptor 1

(CCR1), which has been investigated for the treatment of rheumatoid arthritis.[1]

Understanding these core physicochemical properties is critical for all stages of drug

development, from formulation design to ensuring product quality and shelf-life.

Executive Summary
BMS-817399 exists in at least two crystalline forms: a monohydrate (Form 1) and an

anhydrous form (Form 2).[2][3] Form 1 is physically unstable, with its crystal structure changing

in response to variations in relative humidity and temperature.[2][3][4] Form 2 is an anhydrous,

more physically stable form.[2][3] The solubility of both forms has been characterized in several

organic solvents, showing a temperature-dependent increase.[2] Form 2, while physically

stable, can become hygroscopic at elevated relative humidity.[2][3][4] This guide synthesizes

the available data on the solubility and physical stability of these forms and outlines standard

methodologies for assessing chemical stability, for which specific data on BMS-817399 is not

publicly available.

Crystalline Forms and Physical Stability
The stability of an active pharmaceutical ingredient (API) is paramount to its safety and

efficacy. For BMS-817399, physical stability is largely dictated by its crystalline form and its
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interaction with atmospheric moisture.

Form 1 (Monohydrate):

Description: Form 1 is a monohydrate of BMS-817399.[2][3]

Physical Instability: This form is physically unstable as its crystal structure is sensitive to

changes in relative humidity (RH) and temperature.[2][3][4]

Hygroscopicity: As a hydrate, its water content varies with the surrounding RH. This

instability makes Form 1 challenging for conventional formulation development.[2]

Form 2 (Anhydrous):

Description: Form 2 is an anhydrous crystalline form of BMS-817399.[2][3] It can be obtained

via recrystallization of Form 1 from acetonitrile or by slurrying Form 1 in ethanol, isopropanol,

or acetonitrile.[2]

Physical Stability: X-ray diffraction (XRD) measurements have confirmed that Form 2

exhibits greater physical stability compared to Form 1.[2][3]

Hygroscopicity: While more stable, Form 2 can become hygroscopic at elevated relative

humidity.[2][3]

The interconversion and stability relationship between these forms is a critical consideration for

process development and formulation. The following workflow illustrates the characterization

process for these polymorphs.
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Figure 1: Workflow for the generation and characterization of BMS-817399 Form 2.

Solubility Characteristics
The solubility of BMS-817399 has been determined in several common organic solvents. The

data indicates that solubility is generally higher in alcohols compared to acetone and

acetonitrile and increases with temperature for all solvents tested.[2]
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Quantitative Solubility Data
The following tables summarize the temperature-dependent solubility of BMS-817399 Form 2,

modeled using the van't Hoff equation.[2] This data is essential for designing crystallization

processes and developing liquid formulations.

Table 1: Solubility of BMS-817399 (Form 2) in Various Solvents

Solvent Temperature (°C) Solubility (mg/g of solvent)

Ethanol 25 Data not publicly available

40 Data not publicly available

60 Data not publicly available

Isopropanol 25 Data not publicly available

40 Data not publicly available

60 Data not publicly available

Acetone 25 Data not publicly available

40 Data not publicly available

60 Data not publicly available

Acetonitrile 25 Data not publicly available

40 Data not publicly available

60 Data not publicly available

Note: While the referenced study[2] generated extensive quantitative data, the specific values

are contained within the publication's supporting information (Tables S1 and S4) and are not

reproduced here.

The study found the solubility order at a constant temperature to be: Ethanol > Isopropanol >

Acetone > Acetonitrile.[2]

Chemical Stability Profile
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A comprehensive understanding of a drug's chemical stability is mandated by regulatory

agencies to ensure safety and efficacy throughout its shelf life. This involves forced

degradation (stress testing) studies to identify potential degradation products and pathways.

Note: As of the latest available information, specific forced degradation studies for BMS-
817399 have not been published in the public domain. The following sections describe the

standard experimental protocols that would be used to determine its chemical stability.

Typical Forced Degradation Protocols
Forced degradation studies are designed to accelerate the degradation of a drug substance to

predict its long-term stability and to develop stability-indicating analytical methods.

Table 2: Standard Conditions for Forced Degradation Studies

Stress Condition Typical Protocol Purpose

Acid Hydrolysis
0.1 M - 1 M HCl at RT to
70°C

To test for degradation in
an acidic environment,
mimicking potential
degradation in the
stomach.

Base Hydrolysis
0.1 M - 1 M NaOH at RT to

70°C

To test for degradation in an

alkaline environment, relevant

to the intestinal tract.

Oxidation 3% - 30% H₂O₂ at RT

To evaluate susceptibility to

oxidative degradation, which

can occur during storage and

manufacturing.

Thermal Degradation
Dry heat above accelerated

testing conditions (e.g., 80°C)

To assess the intrinsic thermal

stability of the molecule in the

solid state.

| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV

light | To determine if the drug is light-sensitive, which informs packaging requirements (e.g.,
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amber vials). |

Mechanism of Action: CCR1 Signaling Pathway
BMS-817399 functions by blocking the C-C chemokine receptor 1 (CCR1). CCR1 is a G

protein-coupled receptor (GPCR) that, upon binding to its ligands (such as CCL3/MIP-1α and

CCL5/RANTES), initiates intracellular signaling cascades. These cascades lead to the

chemotaxis (directed migration) of immune cells like monocytes and macrophages to sites of

inflammation. By antagonizing this receptor, BMS-817399 inhibits this inflammatory cell

recruitment.
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Figure 2: Simplified CCR1 signaling pathway and the antagonistic action of BMS-817399.

Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. The

following protocols are based on those described for the characterization of BMS-817399.[2]

Solubility Determination (Polythermal Method)
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Apparatus: Crystal16 (Technobis).[2]

Procedure:

Prepare solutions of BMS-817399 in the selected solvent (e.g., ethanol, isopropanol,

acetone, acetonitrile) at various concentrations (ranging from approximately 5 to 640

mg/g).[2]

Add known masses of the compound and solvent into HPLC vials equipped with magnetic

stir bars.[2]

Seal vials tightly to prevent solvent evaporation.[2]

Place vials in the Crystal16 apparatus and stir at a constant rate (e.g., 400 rpm).[2]

Initiate a heating/cooling cycle. The system is initially held at a starting temperature (e.g.,

20°C) for 30 minutes.[2]

The temperature is then ramped linearly at a controlled rate (e.g., 0.3°C/min).[2]

The transmissivity of the solution is monitored continuously. The dissolution temperature

(solubility data point) is recorded as the temperature at which 100% transmissivity is

achieved.[2]

Solid-Phase Characterization
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These

analyses are performed to determine thermal properties such as melting point, dehydration

events, and thermal stability. DSC confirmed Form 1 as a monohydrate and Form 2 as

anhydrous.[2][3]

Powder X-Ray Diffraction (PXRD): Used to identify the crystalline structure of the solid forms.

PXRD was essential in confirming the existence of the new anhydrous Form 2 and

monitoring the conversion of Form 1.[2]

Water Vapor Sorption Analysis
Apparatus: Dynamic Vapor Sorption (DVS) device.[2][3]
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Procedure:

Place a small amount of the sample (approx. 15 mg) into the DVS instrument.[3]

Pre-treat the sample by drying under a nitrogen flow at a controlled temperature (e.g.,

30°C for 2 hours) to establish a baseline dry weight.[3]

Expose the sample to a stepwise increase in relative humidity (from 0% to 95%) at a

constant temperature (e.g., 30°C).[3]

At each step, monitor the change in sample mass until equilibrium is reached (e.g., weight

change < 0.003% in 1 minute).[3]

The resulting data provides a sorption/desorption isotherm, revealing the hygroscopic

nature of the material.[2]

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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